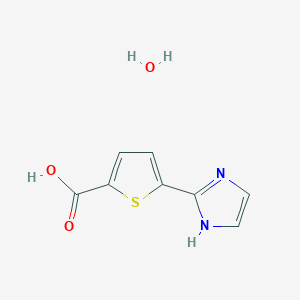

5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate

説明

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The computed and scaled vibrational frequency values were well matched with the experimental FTIR and Fourier-transform Raman spectroscopy (FT-Raman) spectra .科学的研究の応用

Antitumor Activity and Drug Synthesis Imidazole derivatives, including those similar to 5-(1H-Imidazol-2-yl)-2-thiophenecarboxylic acid hydrate, have shown potential in antitumor activity. These compounds are interesting for both the search for new antitumor drugs and the synthesis of compounds with varied biological properties. The structural motif of imidazole is common in compounds evaluated for their anticancer potential, indicating its significance in medicinal chemistry (Iradyan, Stepanyan, Arsenyan, & M. Iradyan, 2009).

Corrosion Inhibition Imidazole derivatives are widely recognized for their effectiveness as corrosion inhibitors. Their chemical structure, featuring a heterocyclic ring and nitrogen atoms, enables strong adsorption onto metal surfaces, making them valuable in the petroleum industry for protecting steel surfaces against corrosion. This application is especially relevant for compounds like this compound, which share structural similarities with imidazole derivatives (Sriplai & Sombatmankhong, 2023).

Kinase Inhibition for Anti-inflammatory Purposes Compounds with an imidazole scaffold, including those structurally related to this compound, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. The review of their design, synthesis, and activity studies underlines the importance of imidazole derivatives in developing selective kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antioxidant and Anti-inflammatory Agents Development Research focused on benzofused thiazole derivatives, which share a heterocyclic structure with this compound, indicates potential for antioxidant and anti-inflammatory activities. This suggests that structurally similar compounds could be investigated for their therapeutic efficacy in treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Chemosensors for Metal Ion Detection The structural versatility of imidazole derivatives enables their use as chemosensors for detecting various metal ions. This utility extends to compounds like this compound, which could be designed for sensing applications based on their ability to coordinate with metal ions through nitrogen atoms in the imidazole ring (Al-Saidi & Khan, 2022).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

将来の方向性

特性

IUPAC Name |

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.H2O/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYCQRWYXWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CC=C(S2)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

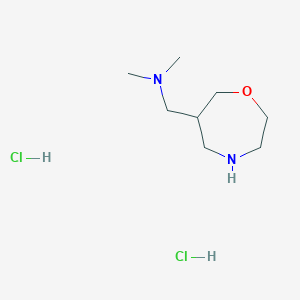

![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)

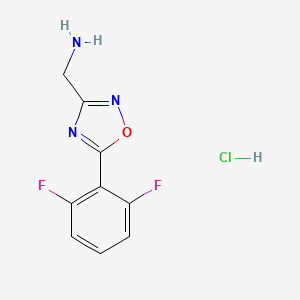

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

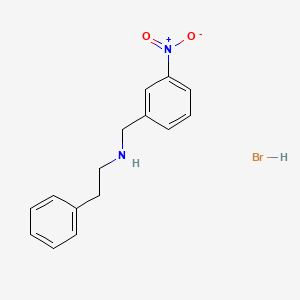

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

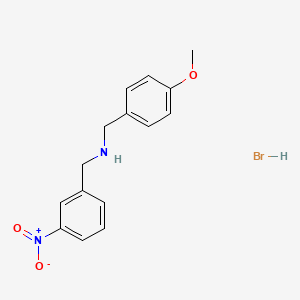

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)